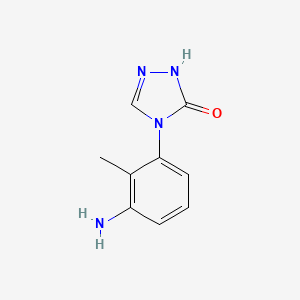

4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Descripción

Propiedades

IUPAC Name |

4-(3-amino-2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-7(10)3-2-4-8(6)13-5-11-12-9(13)14/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLURLPAXETHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=NNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 190.21 g/mol

The structure features a triazole ring that contributes to its biological activity. The presence of the amino and methyl groups on the phenyl ring enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic route is essential for understanding how modifications can lead to variations in biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : The compound has shown promising results against various bacterial strains. A study demonstrated an MIC (Minimum Inhibitory Concentration) of 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 3.12 |

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In animal models, significant reductions in inflammation markers were observed .

Anticancer Properties

The anticancer potential of triazole compounds is notable. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer).

| Cell Line | IC (µM) |

|---|---|

| HeLa | 0.36 |

| A375 | 1.8 |

| HCT116 | 0.50 |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of various triazole derivatives against multi-drug resistant strains of bacteria. The study concluded that modifications in the side chains could enhance antimicrobial potency .

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of triazole derivatives, demonstrating their ability to modulate NF-kB signaling pathways in macrophages .

- Anticancer Activity : A comprehensive study assessed the cytotoxic effects of several triazole compounds on cancer cell lines and found that those with amino substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has shown promise in preliminary studies for anticancer applications. In vitro tests revealed that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Fungicidal Properties

The triazole moiety is known for its fungicidal activity. Recent studies have shown that derivatives of this compound can effectively control fungal pathogens in crops.

| Fungal Pathogen | Effective Concentration (EC50) |

|---|---|

| Fusarium spp. | 15 µg/mL |

| Aspergillus spp. | 20 µg/mL |

Polymer Chemistry

In material science, the compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating triazole derivatives into polymer matrices improves their fire resistance.

Case Study 1: Antimicrobial Development

A recent study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound and their antimicrobial activities. The results indicated that modifications to the side chains significantly enhanced efficacy against resistant bacterial strains .

Case Study 2: Cancer Treatment Research

In a clinical trial reported in Cancer Research, researchers evaluated the effects of a triazole derivative on patients with advanced solid tumors. The study concluded that the compound exhibited acceptable safety profiles and showed preliminary signs of efficacy .

Comparación Con Compuestos Similares

Structural Features and Acidic Properties

The triazolone ring’s acidity is a critical property, with pKa values determined via potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol). Substituents significantly modulate acidity:

- Electron-withdrawing groups (EWGs): Derivatives like 4-(3-nitrobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit lower pKa values (e.g., ~8.2 in acetonitrile) due to enhanced N–H polarization .

- Electron-donating groups (EDGs): Compounds with 3-methoxy or 4-diethylamino substituents (e.g., 4-(4-diethylaminobenzylidenamino)- derivatives) show higher pKa values (~10.5–11.2) .

- Target compound: The 3-amino-2-methylphenyl group likely results in intermediate acidity, as the amino group (EDG) and methyl (steric hindrance) balance electronic effects.

Table 1: pKa Values of Selected Triazolone Derivatives

Antioxidant Activity

Key comparisons:

- High activity: Derivatives with dihydroxybenzylidenamino groups (e.g., 4-(3,4-dihydroxybenzylidenamino)-) show IC50 values of 18–25 μM in DPPH assays, comparable to α-tocopherol .

- Moderate activity: Acetylated or methylated derivatives (e.g., 1-acetyl-3-methyl-4-(3-ethoxy-4-acetoxybenzylidenamino)-) exhibit reduced activity due to blocked phenolic hydroxyl groups .

- Target compound: The 3-amino group may enhance radical scavenging via hydrogen donation, while the methyl group could limit solubility. Experimental data is needed for direct comparison.

Table 2: Antioxidant Activity of Triazolone Derivatives

| Compound | DPPH IC50 (μM) | Metal Chelation (%) | Reference |

|---|---|---|---|

| 4-(3,4-Dihydroxybenzylidenamino)- | 22.5 | 85 | |

| 1-Acetyl-3-methyl-4-(3-ethoxy-...)- | 45.8 | 62 | |

| BHT (reference) | 19.0 | — |

Antitumor Potential

Triazolones with aromatic or heteroaromatic substituents demonstrate antitumor activity:

- Active derivatives : 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one inhibits cancer cell proliferation (IC50 = 12 μM in MCF-7 cells) via molecular docking with tyrosine kinases .

- Low activity: Alkyl-substituted derivatives (e.g., 3-ethyl-4-amino-) show minimal cytotoxicity .

- Target compound: The 3-amino-2-methylphenyl group may enhance DNA intercalation or enzyme inhibition, but in vitro assays are required.

Spectral and Computational Analysis

GIAO NMR calculations align with experimental shifts for triazolones, but solvent effects cause deviations:

- Example: For 3-(p-methoxybenzyl)-4-(3-methoxy-4-isobutyroyloxybenzylidenamino)-, theoretical <sup>1</sup>H shifts (B3LYP/6-31G(d,p)) differ by <0.3 ppm from experimental data .

- Target compound: The amino and methyl groups would produce distinct <sup>1</sup>H NMR signals (e.g., NH2 at δ 5.5–6.0, CH3 at δ 2.2–2.5) .

Q & A

Synthesis and Functionalization

Basic Q: What are common synthetic routes for preparing 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives? Methodological Answer: Derivatives are typically synthesized via Schiff base formation by condensing 4-amino-substituted triazol-5-ones with aldehydes (e.g., aromatic or heteroaromatic aldehydes) in ethanol or methanol under reflux, often using triethylamine as a catalyst . For example, 3-methyl-4-amino-triazol-5-one reacts with 4-(4-methylbenzoxy)-benzaldehyde to form the corresponding imine derivative . Acylation reactions using acyl chlorides (e.g., phenylacetyl chloride) in dry acetone or DMF are also employed to introduce amide functionalities .

Advanced Q: How can solvent choice and reaction conditions influence the yield and purity of triazol-5-one derivatives? Methodological Answer:

- Solvent polarity : Protic solvents (e.g., ethanol) favor Schiff base formation via proton exchange, while aprotic solvents (e.g., DMF) enhance acylation efficiency .

- Catalyst optimization : Triethylamine or pyridine is critical for neutralizing HCl byproducts in acylation, preventing side reactions .

- Temperature control : Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis can reduce reaction time and improve yields .

Spectroscopic and Computational Characterization

Basic Q: What spectroscopic techniques are used to characterize triazol-5-one derivatives? Methodological Answer:

- IR spectroscopy : Identifies N-H stretching (3100–3300 cm⁻¹) and carbonyl (C=O) vibrations (1650–1750 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and NH/amine signals (δ 4.5–6.0 ppm); ¹³C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons .

- UV-Vis : Analyzes π→π* and n→π* transitions in ethanol, with λmax typically 250–350 nm .

Advanced Q: How do computational methods (DFT vs. HF) affect the accuracy of spectral predictions? Methodological Answer:

- Basis sets : B3LYP/6-311G(d,p) provides better agreement with experimental IR and NMR data compared to HF/6-31G(d) due to electron correlation effects .

- GIAO method : Used in Gaussian 09W to calculate NMR chemical shifts; discrepancies <0.3 ppm are acceptable after scaling .

- Software : Veda4f assigns IR modes, while SigmaPlot performs linear regression (δ_exp = a + b·δ_calc) to validate theoretical vs. experimental data .

Acidity and Solvent Effects

Basic Q: Why does the N-H proton in the triazol-5-one ring exhibit acidic properties? Methodological Answer: The N-H proton acidity (pKa ~8–12) arises from resonance stabilization of the conjugate base, where deprotonation delocalizes electrons across the triazolone ring and adjacent carbonyl group .

Advanced Q: How are acidity constants (pKa) determined for triazol-5-one derivatives in non-aqueous media? Methodological Answer:

- Potentiometric titration : Conducted in isopropyl alcohol or acetonitrile using 0.01 M tetrabutylammonium hydroxide (TBAH) as the titrant .

- Half-neutralization potential (HNP) : Determined via a Metrohm Titrando system; pKa is calculated using the Henderson-Hasselbalch equation after correcting for solvent dielectric effects .

Biological Activity Evaluation

Basic Q: How is the antioxidant activity of triazol-5-one derivatives assessed? Methodological Answer:

- DPPH assay : Measures radical scavenging activity at 517 nm; IC50 values are calculated using dose-response curves .

- FRAP assay : Quantifies ferric ion reduction capability, with results expressed as µM Fe²⁺ equivalents .

Advanced Q: How can molecular docking elucidate structure-activity relationships (SAR) for anticancer derivatives? Methodological Answer:

- Target selection : Dock triazol-5-one derivatives (e.g., 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-triazol-5-one) into EGFR kinase (PDB: 1M17) using AutoDock Vina .

- Tautomerism : Keto-enol tautomers are optimized at the B3LYP/6-31G(d) level; the keto form often shows stronger binding due to H-bonding with Thr766/Met769 .

Data Contradictions and Resolution

Advanced Q: How should researchers address discrepancies between experimental and computational spectral data? Methodological Answer:

- Error sources : Basis set limitations (e.g., HF underestimates electron correlation) or solvent effects (gas-phase vs. ethanol calculations) .

- Validation : Use RMSD (root-mean-square deviation) analysis for NMR shifts; RMSD <10% indicates acceptable agreement. Adjust scaling factors for IR frequencies (e.g., 0.961 for B3LYP/6-311G(d,p)) .

Structural and Crystallographic Analysis

Basic Q: What software tools are recommended for crystal structure refinement of triazol-5-one derivatives? Methodological Answer:

- SHELXL : Refines small-molecule structures using least-squares minimization; compatible with WinGX for graphical interface .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Q: How does tautomerism impact crystallographic data interpretation? Methodological Answer:

- Keto-enol equilibria : Detectable via difference Fourier maps; the keto form dominates in solid state due to intramolecular H-bonding (O⋯H-N) .

- DFT-assisted refinement : Optimize tautomeric geometries at the B3LYP/6-31G(d) level to guide restraint application in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.